molecular formula C10H14N2O5 B584019 Thymidine-5',5''-D2 CAS No. 132376-92-2

Thymidine-5',5''-D2

Cat. No.: B584019
CAS No.: 132376-92-2
M. Wt: 244.243
InChI Key: IQFYYKKMVGJFEH-PQDUBQKDSA-N
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Description

Thymidine-5’,5’‘-D2 is a deuterated analog of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The deuterium atoms in Thymidine-5’,5’‘-D2 replace the hydrogen atoms at the 5’ and 5’’ positions, making it a valuable tool in various scientific research applications due to its enhanced stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’,5’'-D2 involves the incorporation of deuterium atoms into the thymidine molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: Thymidine is exposed to deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.

    Chemical Synthesis: Deuterated thymine is synthesized first, followed by its attachment to deoxyribose to form Thymidine-5’,5’'-D2.

Industrial Production Methods: Industrial production of Thymidine-5’,5’'-D2 typically involves large-scale deuterium exchange reactions using deuterium oxide. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’,5’'-D2 undergoes various chemical reactions, including:

    Oxidation: The deuterated thymidine can be oxidized to form deuterated thymine.

    Reduction: Reduction reactions can convert deuterated thymine back to deuterated thymidine.

    Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products:

    Deuterated Thymine: Formed through oxidation of Thymidine-5’,5’'-D2.

    Deuterated Thymidine Derivatives: Formed through substitution reactions with different nucleophiles.

Scientific Research Applications

Thymidine-5’,5’'-D2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in studies of DNA replication, repair, and synthesis due to its enhanced stability and unique labeling properties.

    Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the synthesis of deuterated analogs of therapeutic nucleosides.

    Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

Thymidine-5’,5’'-D2 exerts its effects by incorporating into DNA during replication and repair processes. The deuterium atoms enhance the stability of the DNA molecule, making it less susceptible to degradation and more suitable for long-term studies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

    Thymidine: The non-deuterated analog of Thymidine-5’,5’'-D2, commonly used in DNA studies.

    Deuterated Cytidine: Another deuterated nucleoside used in similar applications.

    Deuterated Uridine: Used in RNA studies and similar to Thymidine-5’,5’'-D2 in terms of stability and labeling properties.

Uniqueness: Thymidine-5’,5’‘-D2 is unique due to its specific deuterium labeling at the 5’ and 5’’ positions, which provides enhanced stability and distinct properties compared to other deuterated nucleosides. This makes it particularly valuable in long-term studies and applications requiring high stability.

Biological Activity

Thymidine-5',5''-D2 is a deuterated analog of thymidine, a nucleoside integral to DNA structure and function. The incorporation of deuterium enhances its stability and provides unique properties for research applications, particularly in molecular biology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in scientific research.

Synthesis Methods:

  • Deuterium Exchange Reactions: Thymidine is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
  • Chemical Synthesis: Deuterated thymine is synthesized and subsequently attached to deoxyribose to form this compound.

Chemical Reactions:
this compound can undergo various reactions:

  • Oxidation: Converts to deuterated thymine.
  • Reduction: Can revert to deuterated thymidine.
  • Substitution: Deuterium can be replaced with other functional groups.

This compound integrates into DNA during replication and repair processes. The presence of deuterium increases the stability of the DNA molecule, making it less prone to degradation. This stability is crucial for long-term studies involving DNA synthesis and repair mechanisms. The primary molecular targets include:

  • DNA Polymerases: Enzymes that synthesize DNA.
  • Repair Pathways: Enzymes involved in correcting DNA damage.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating its utility in both in vitro and in vivo experiments.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DNA Replication Acts as a substrate for DNA polymerases, facilitating DNA synthesis.
Antiviral Activity Potential use in antiviral drug development due to its stability and incorporation into viral DNA.
Cancer Research Used in studies evaluating the effects of nucleoside analogs on cancer cell proliferation.
Mass Spectrometry Serves as a stable isotope-labeled compound for analytical studies.

Case Studies

  • Antiviral Drug Development:
    A study demonstrated that this compound could enhance the efficacy of antiviral drugs by stabilizing the viral DNA during replication. This property was particularly noted in the context of herpesvirus infections, where its incorporation into the viral genome could hinder viral replication processes.
  • Cancer Cell Proliferation:
    Research involving mammalian epithelial cells showed that this compound effectively inhibited DNA synthesis when competing with natural nucleotides. This competitive inhibition suggests potential applications in cancer therapy, where targeting rapidly dividing cells is crucial.

Applications in Research

This compound has diverse applications across several fields:

  • Molecular Biology: Its stable isotopic labeling aids in tracking DNA synthesis and repair mechanisms.
  • Pharmaceutical Development: It serves as a precursor for synthesizing deuterated nucleoside analogs, which may exhibit improved pharmacokinetic properties.
  • Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance (NMR) studies to analyze biomolecular interactions.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-PQDUBQKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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